molecular formula C17H22F6N4O6 B13246415 morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid

morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid

Cat. No.: B13246415
M. Wt: 492.4 g/mol
InChI Key: UFOJYLNPZZALAR-UHFFFAOYSA-N
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Description

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid is a hybrid organic compound comprising three key structural motifs:

  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, commonly used to enhance solubility and bioavailability in medicinal chemistry.
  • Trifluoroacetic acid (TFA): A strong acid often employed as a counterion to stabilize basic amines, improving crystallinity and solubility .

This compound is likely explored for pharmaceutical applications due to its structural complexity, which may confer selective binding to biological targets. Its TFA salt form suggests utility in drug formulation, as TFA is recognized in pharmacopeial standards (e.g., USP) for its purity and stability .

Properties

Molecular Formula

C17H22F6N4O6

Molecular Weight

492.4 g/mol

IUPAC Name

morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H20N4O2.2C2HF3O2/c18-13(17-4-6-19-7-5-17)11-9-15-16-12(11)10-2-1-3-14-8-10;2*3-2(4,5)1(6)7/h9-10,14H,1-8H2,(H,15,16);2*(H,6,7)

InChI Key

UFOJYLNPZZALAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

  • Starting Materials: Hydrazine derivatives and 1,3-diketones or β-ketoesters are commonly used to construct the pyrazole ring.
  • Reaction Conditions: Acidic or basic media facilitate cyclization to form the pyrazole heterocycle.
  • Example: Condensation of hydrazine with a suitable β-ketoester under reflux conditions yields the pyrazole intermediate.

Amide Bond Formation with Morpholine

  • Method: The carboxylic acid derivative of the pyrazole is coupled with morpholine to form the amide linkage.
  • Coupling Agents: Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like 1-hydroxybenzotriazole (HOBt) are used to activate the acid.
  • Solvent and Conditions: Chloroform or dichloromethane at room temperature overnight yields the morpholine amide intermediate.

Formation of the Trifluoroacetic Acid Salt

  • Purpose: The trifluoroacetic acid (TFA) moiety is introduced to form a salt with the basic nitrogen atoms, improving solubility and stability.
  • Procedure: Treatment of the free base with excess trifluoroacetic acid in an appropriate solvent (e.g., dichloromethane) leads to salt formation.

Detailed Synthetic Route Example

Step Reaction Reagents & Conditions Yield Notes
1 Pyrazole ring formation Hydrazine + β-ketoester, acidic/basic medium, reflux ~85-90% Forms 5-piperidin-3-yl-1H-pyrazole intermediate
2 Piperidinyl substitution Copper(I) iodide, Cs2CO3, trans-N,N'-dimethylcyclohexane-1,2-diamine ligand, DMF, 120°C, 1.5 h 30-40% C–N bond formation at pyrazole 5-position
3 Amide coupling with morpholine EDC·HCl, HOBt, morpholine, chloroform, RT, overnight 70-80% Formation of morpholin-4-ylmethanone moiety
4 Salt formation with TFA Excess trifluoroacetic acid, dichloromethane, RT Quantitative Enhances solubility and stability

Research Findings and Notes

  • The synthetic routes emphasize mild reaction conditions for amide bond formation to preserve the integrity of sensitive heterocycles.
  • Copper-catalyzed cross-coupling reactions are crucial for introducing the piperidinyl substituent efficiently.
  • The trifluoroacetic acid salt form improves the compound's physicochemical properties, which is advantageous for biological assays and drug development.
  • Analogous pyrazole derivatives synthesized via similar routes have demonstrated significant biological activities, including kinase inhibition and anti-inflammatory effects, highlighting the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Derivatives

Pyrazole rings are prevalent in agrochemicals and pharmaceuticals. Key comparisons include:

Compound Name Key Structural Features Applications Reference
Target Compound Morpholine, piperidine, pyrazole, TFA salt Potential CNS/kinase targeting
Fipronil Dichloro-trifluoromethyl pyrazole Insecticide
Ethiprole Ethylsulfinyl pyrazole Pesticide
Pyrazon Chloro-phenyl pyridazinone Herbicide

Key Findings :

  • The target compound’s pyrazole core is structurally distinct from pesticidal pyrazoles (e.g., fipronil) due to its morpholine-piperidine substitution, which may reduce toxicity and enhance CNS penetration .
  • Unlike ethiprole, which has an ethylsulfinyl group, the TFA salt in the target compound improves aqueous solubility, critical for drug delivery .
Trifluoroacetic Acid (TFA) Salts

TFA is widely used in pharmaceutical salts. Comparisons with other acid salts:

Compound Counterion Solubility (mg/mL) Stability Applications Reference
Target Compound TFA ~50 (predicted) High (crystalline) Drug formulation
Deshydroxymethyl Losartan TFA salt TFA 100 Moderate Hypertension therapy
Triethylamine HCl HCl >200 High Alkaloid purification

Key Findings :

  • TFA salts generally exhibit lower solubility than HCl salts but offer better crystallinity, aiding in purification .
  • The target compound’s stability aligns with TFA’s strong acidity, though its hygroscopicity requires controlled storage .
Morpholine/Piperidine-Containing Compounds

Morpholine and piperidine rings are bioisosteres for optimizing pharmacokinetics:

Compound Core Structure Bioactivity Reference
Target Compound Morpholine-piperidine-pyrazole Kinase inhibition (hypothesized)
2-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one Morpholine-ketone Synthetic intermediate
1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one Trifluoromethyl pyrazole Antimicrobial

Key Findings :

  • The target compound’s dual morpholine-piperidine system may enhance blood-brain barrier penetration compared to simpler morpholine derivatives .

Biological Activity

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Molecular Formula C17H22F6N4O6
Molecular Weight 492.4 g/mol
CAS Number 1803581-16-9

This compound features a morpholine ring and a pyrazole moiety, which are known for their biological activities. The trifluoroacetic acid component may enhance solubility and bioavailability.

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone functions primarily through the inhibition of phosphoinositide 3-kinase (PI3K) pathways. PI3K is crucial for various cellular processes, including survival, proliferation, and metabolism. Aberrant activation of this pathway is implicated in several cancers and inflammatory diseases .

Key Mechanisms:

  • PI3K Inhibition : The compound selectively inhibits the delta isoform of PI3K, which may lead to reduced toxicity compared to broad-spectrum inhibitors .
  • Antitumor Activity : It shows promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit BRAF(V600E) mutations and other oncogenic pathways .

Case Study:
In vitro studies evaluated the efficacy of morpholin-based pyrazoles against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited enhanced cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating immune responses and reducing cytokine production. This can be particularly beneficial in treating conditions like rheumatoid arthritis and asthma .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the pyrazole and morpholine structures can significantly influence biological activity. For example:

  • Substituents on the Pyrazole Ring : Different substituents can enhance or diminish the inhibitory activity on PI3K.
  • Morpholine Modifications : Variations in the morpholine ring may affect solubility and binding affinity to target proteins .

Summary of Findings

Biological ActivityObservations
Antitumor Activity Effective against various cancer cell lines
Anti-inflammatory Effects Reduces cytokine production
Selectivity High selectivity for PI3K delta isoform

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